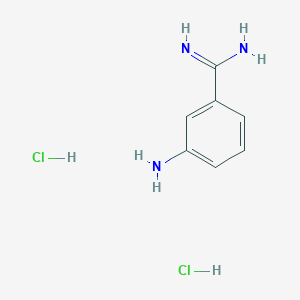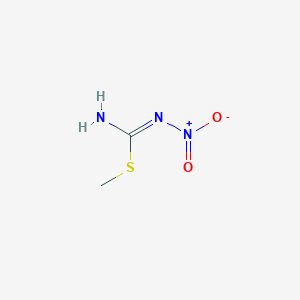
2-(ブロモアセチル)-6-メトキシナフタレン
概要
説明
2-(Bromoacetyl)-6-methoxynaphthalene is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a bromoacetyl group and a methoxy group attached to the naphthalene ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
科学的研究の応用
2-(Bromoacetyl)-6-methoxynaphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
作用機序
Target of Action
The primary target of 2-(Bromoacetyl)-6-methoxynaphthalene, also known as 2-bromo-1-(6-methoxy-2-naphthyl)ethanone, is Prostaglandin G/H synthase 1 . This enzyme plays a crucial role in the production of prostaglandins, which are lipid compounds that have diverse hormone-like effects, including the regulation of inflammation .
Biochemical Pathways
Given its target, it is plausible that it impacts the prostaglandin synthesis pathway . This could lead to downstream effects on inflammation and other processes regulated by prostaglandins .
Pharmacokinetics
As such, its impact on bioavailability is unclear. Further pharmacokinetic studies are needed to understand how this compound is absorbed, distributed, metabolized, and excreted in the body .
Result of Action
Given its target, it is likely that the compound affects processes regulated by prostaglandins, such as inflammation .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s action .
準備方法
The synthesis of 2-(Bromoacetyl)-6-methoxynaphthalene typically involves the bromination of 6-methoxynaphthalene followed by acetylation. One common method includes the reaction of 6-methoxynaphthalene with bromine in the presence of a catalyst to introduce the bromo group. This is followed by the acetylation of the resulting bromo derivative using acetyl chloride or acetic anhydride under acidic conditions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
化学反応の分析
2-(Bromoacetyl)-6-methoxynaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by nucleophiles such as amines, thiols, or alcohols under appropriate conditions, leading to the formation of corresponding derivatives.
Oxidation Reactions: The methoxy group can be oxidized to form a carbonyl group, resulting in the formation of 2-(bromoacetyl)-6-naphthoquinone.
Reduction Reactions: The bromoacetyl group can be reduced to an acetyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Condensation Reactions: The compound can participate in condensation reactions with various aldehydes or ketones to form larger, more complex molecules.
類似化合物との比較
2-(Bromoacetyl)-6-methoxynaphthalene can be compared with other similar compounds such as:
2-(Bromoacetyl)naphthalene: Lacks the methoxy group, which can affect its reactivity and applications.
3-(Bromoacetyl)coumarin: Contains a coumarin ring instead of a naphthalene ring, leading to different chemical properties and applications.
2-Bromo-1-naphthaldehyde: Contains an aldehyde group instead of an acetyl group, resulting in different reactivity and uses
These comparisons highlight the unique features of 2-(Bromoacetyl)-6-methoxynaphthalene, such as the presence of both bromoacetyl and methoxy groups, which contribute to its distinct chemical behavior and applications.
特性
IUPAC Name |
2-bromo-1-(6-methoxynaphthalen-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO2/c1-16-12-5-4-9-6-11(13(15)8-14)3-2-10(9)7-12/h2-7H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHKEQGAGUAOQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50145415 | |
| Record name | 2-Bromoacetyl-6-methoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50145415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10262-65-4 | |
| Record name | 2-Bromoacetyl-6-methoxynaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010262654 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromoacetyl-6-methoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50145415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Bromoacetyl)-6-methoxynaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-(Bromoacetyl)-6-methoxynaphthalene enable the detection of carboxylic acids?
A1: Br-AMN reacts with carboxylic acids to form esters, a process known as derivatization. These esters exhibit strong fluorescence, allowing for their sensitive detection using fluorescence detectors in HPLC. [, , , , ] This method proves particularly useful for analyzing carboxylic acid-containing pharmaceuticals and biological samples like bile. [, , ]
Q2: What are the advantages of using 2-(Bromoacetyl)-6-methoxynaphthalene as a derivatizing agent for HPLC compared to other methods?
A2: Br-AMN offers several advantages:
- High Sensitivity: The derivatized products are highly fluorescent, enabling detection at very low concentrations. []
- Mild Reaction Conditions: The derivatization reaction proceeds efficiently under mild conditions (aqueous medium, 40°C, 10 minutes), minimizing the risk of degradation for sensitive analytes. []
- Versatility: Br-AMN can derivatize a variety of carboxylic acids, including free acids and their salts, showcasing its broad applicability. [, ]
Q3: Can you provide specific examples of compounds analyzed using 2-(Bromoacetyl)-6-methoxynaphthalene derivatization?
A3: Research demonstrates the successful analysis of various compounds, including:
- Bile acids: Both free and conjugated bile acids in human serum can be quantified using Br-AMN derivatization followed by HPLC with fluorescence detection. This method allows for studying bile acid profiles in patients with liver diseases, such as primary biliary cirrhosis. []
- Pharmaceutical drugs: Br-AMN has been employed to analyze pharmaceutical formulations containing carboxylic acids like pyroglutamic acid, 4-hydroxybutyric acid, thioctic acid, and sodium fusidate. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















